molecular formula C13H13NO2 B13039125 Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 149505-92-0

Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13039125
CAS No.: 149505-92-0
M. Wt: 215.25 g/mol
InChI Key: UXSBRWXUUBSFBD-UHFFFAOYSA-N
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Description

Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both cyano and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the reaction of 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Uniqueness

Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both cyano and ester functional groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

CAS No.

149505-92-0

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6H2,1H3

InChI Key

UXSBRWXUUBSFBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2)C#N)C=C1

Origin of Product

United States

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